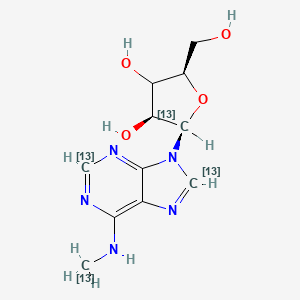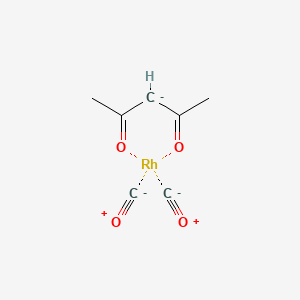
Carbon monoxide;pentane-2,4-dione;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-dione;rhodium typically involves the reaction of rhodium chloride with pentane-2,4-dione in the presence of a base, followed by the introduction of carbon monoxide. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
化学反応の分析
Types of Reactions
Carbon monoxide;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen under mild conditions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Ligands such as phosphines or amines can be introduced under ambient conditions.
Major Products
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments, which can be tailored for specific applications in catalysis.
科学的研究の応用
Carbon monoxide;pentane-2,4-dione;rhodium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of rhodium complexes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its catalytic efficiency and selectivity.
作用機序
The mechanism by which carbon monoxide;pentane-2,4-dione;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The molecular targets include:
Enzymes: Inhibition or activation of specific enzymes through coordination with the rhodium center.
Pathways: Modulation of cellular pathways by interacting with biomolecules, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Nickel(II) acetylacetonate: Similar coordination environment but with nickel instead of rhodium.
Cobalt(III) acetylacetonate: Another similar compound with cobalt, exhibiting different redox properties.
Uniqueness
Carbon monoxide;pentane-2,4-dione;rhodium is unique due to the presence of rhodium, which imparts distinct catalytic properties and reactivity compared to its nickel and cobalt counterparts. The ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science.
特性
分子式 |
C7H7O4Rh- |
|---|---|
分子量 |
258.03 g/mol |
IUPAC名 |
carbon monoxide;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
InChIキー |
YAZBGTXTZPTSPT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





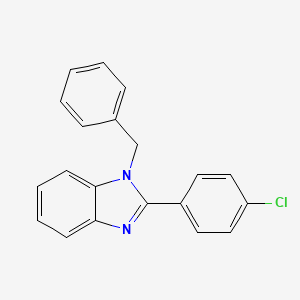


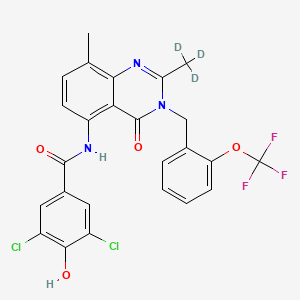
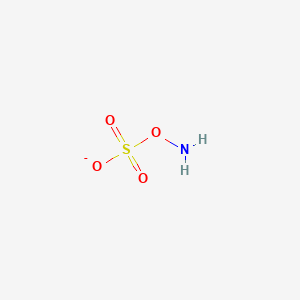
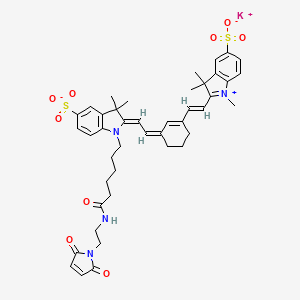


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
